molecular formula C7H12N2O B595100 1-(3-Ethylisoxazol-5-yl)ethanamine CAS No. 1209818-13-2

1-(3-Ethylisoxazol-5-yl)ethanamine

Cat. No.: B595100
CAS No.: 1209818-13-2
M. Wt: 140.186
InChI Key: WCHKKMWBLWJUMZ-UHFFFAOYSA-N
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Description

1-(3-Ethylisoxazol-5-yl)ethanamine is an organic compound with the molecular formula C₆H₁₀N₂O It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Ethylisoxazol-5-yl)ethanamine can be synthesized through several methods. One common approach involves the cycloaddition of nitrile oxides with alkynes, leading to the formation of the isoxazole ring. Another method includes the reaction of hydroxylamine with 1,3-diketones or their derivatives . These reactions typically require specific catalysts and conditions to proceed efficiently.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethylisoxazol-5-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of acids, bases, or other catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(3-Ethylisoxazol-5-yl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Ethylisoxazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Isoxazole: A parent compound with a similar structure but without the ethyl and ethanamine groups.

    3,5-Disubstituted Isoxazoles: Compounds with different substituents at the 3 and 5 positions of the isoxazole ring.

    Oxazole: An analog with the nitrogen atom in a different position.

Uniqueness: 1-(3-Ethylisoxazol-5-yl)ethanamine is unique due to its specific substituents, which confer distinct chemical and biological properties. These properties make it valuable for various applications, particularly in medicinal chemistry and material science .

Properties

IUPAC Name

1-(3-ethyl-1,2-oxazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-6-4-7(5(2)8)10-9-6/h4-5H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHKKMWBLWJUMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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